4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid is a synthetic compound belonging to the class of phthalimide derivatives. Phthalimides are a versatile class of compounds widely employed in organic synthesis and medicinal chemistry due to their unique chemical properties and biological activities. [] The target compound features a phthalimide group attached to the 4-position of a 2-methylbenzoic acid moiety.
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid is a complex organic compound distinguished by its unique molecular structure. It belongs to the class of isoindolones, which are recognized for their diverse biological and chemical properties. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes and proteins involved in viral infections and other diseases.
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid is classified as an isoindolone derivative. Isoindolones are characterized by their bicyclic structure that includes a fused isoindole and a carbonyl group. This classification plays a crucial role in determining the compound's reactivity and biological activity.
The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid typically involves multiple steps:
The reaction conditions may include:
The molecular structure of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid features:
Key structural data includes:
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid can undergo various chemical reactions due to its functional groups:
These reactions typically require specific catalysts or reagents (e.g., acid chlorides for esterification) and may involve purification steps to isolate products.
The mechanism by which 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid exerts its biological effects primarily involves:
Key physical properties include:
Chemical properties include:
Spectroscopic data such as infrared spectroscopy (FTIR) can provide insights into functional groups present in the compound:
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid has several scientific applications:
This compound exemplifies how structural modifications can lead to diverse biological activities, making it a significant focus within pharmaceutical research.
Isoindolone derivatives represent a privileged scaffold in drug discovery, characterized by a bicyclic framework consisting of a benzene ring fused to a five-membered nitrogen-containing lactam ring. This core structure imparts significant structural versatility and pharmacological diversity, enabling interactions with diverse biological targets. The specific compound 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid (CAS: 161291-72-1; C₁₆H₁₁NO₄; MW: 281.26 g/mol) exemplifies this class, featuring a methyl-substituted benzoic acid moiety linked to the phthalimide nitrogen [4] [8]. Its molecular architecture combines hydrogen-bonding capability (carboxylic acid), hydrophobic character (aromatic rings), and polarity (carbonyl groups), rendering it a compelling candidate for medicinal chemistry exploration. While direct biological data on this compound remains limited in public literature, its structural kinship to clinically validated phthalimide derivatives warrants systematic investigation within established pharmacological frameworks.
Isoindolone derivatives occupy distinct taxonomic categories based on their structural features and therapeutic applications. The target compound belongs to the N-substituted phthalimide subclass, distinguished by the presence of a benzoic acid group bearing an ortho-methyl substituent. This taxonomy aligns it with several clinically significant agents:
Table 1: Classification of Isoindolone Derivatives in Drug Discovery
Structural Class | Prototype Compounds | Therapeutic Application | Target Compound Alignment |
---|---|---|---|
N-Alkyl/Aryl Phthalimides | Thalidomide, Pomalidomide | Immunomodulation, Anticancer | Shared phthalimide core; CRBN binding potential |
Carboxy-functionalized | LASSBio-468 | Anti-inflammatory, PDE inhibition | Benzoic acid moiety; potential dual activity |
Sulfonate/ester hybrids | Corollosporine derivatives | Antimicrobial | Structural analogy in isoindolinone core |
Metal-binding derivatives | Chlortalidone | Diuretic, Antihypertensive | Zinc-chelating carbonyl groups (speculative) |
The synthesis and prioritization of such compounds reflect a strategic focus at major conferences like the 2025 Medicinal Chemistry GRC (August 3-8, 2025), which emphasizes "New Frontiers in Oncology Therapies" and "Deconvolution Strategies for Phenotypic Screens" [3], and RICT 2025 (July 2-4, 2025), highlighting "Drug Discovery and Selection" with awards for innovative molecular design [5]. These venues showcase the ongoing relevance of isoindolone optimization in addressing underexplored targets and overcoming drug resistance.
Phthalimide derivatives exhibit profound immunomodulatory and anti-inflammatory activities, primarily through interference with key signaling cascades. While direct data on 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid is limited, robust evidence exists for closely related analogues:
Table 2: Anti-Inflammatory and Antiviral Mechanisms of Phthalimide Analogues
Biological Target | Exemplar Compound | Activity Profile | Potential Role of Target Compound |
---|---|---|---|
NF-κB signaling | Adduct 9 | IC₅₀ TNF-α inhibition: 3.2 μM | Benzoic acid may enhance IKKβ binding |
PDE4 inhibition | LASSBio-468 | IC₅₀ PDE4B: 0.82 μM; reduces rat paw edema | Methyl group could optimize hydrophobic fit |
Trypanocidal autophagy | Adduct 305 (triazole) | EC₅₀ vs. T. cruzi: 5.7 μM; induces LC3-II | Carboxylate may facilitate ion chelation |
hCA II inhibition | Compound 2c (PMC study) | Kᵢ = 9.32 nM; potential for glaucoma therapy | Structural similarity to sulfonate derivatives |
The therapeutic potential of such compounds is amplified by their multifunctionality. For instance, derivatives with antioxidant properties (e.g., ROS scavenging) mitigate oxidative stress—a common comorbidity in chronic inflammation and viral infections [6]. The benzoic acid moiety in our target compound is a known pharmacophore for radical quenching, suggesting potential synergy between its anti-inflammatory and antioxidant capabilities.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: